molecular formula C11H22O4 B3057182 2-(2-Hydroxyethoxy)ethyl heptanoate CAS No. 7735-25-3

2-(2-Hydroxyethoxy)ethyl heptanoate

Cat. No. B3057182
CAS RN: 7735-25-3
M. Wt: 218.29 g/mol
InChI Key: RSVIZMGBVZZIMB-UHFFFAOYSA-N
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Description

“2-(2-Hydroxyethoxy)ethyl heptanoate” is likely an ester, which is a class of organic compounds commonly produced by the condensation of an acid and an alcohol . Esters are known for their diverse range of smells and are commonly used in the flavor and fragrance industry .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a heptanoate (seven carbon chain acid) group and a 2-(2-hydroxyethoxy)ethyl group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “this compound” would undergo would depend on the reaction conditions and reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Esters generally have pleasant smells and are often liquids at room temperature .

Mechanism of Action

The mechanism of action of esters is typically related to their ability to undergo hydrolysis, breaking down into their constituent alcohol and acid. This property is often utilized in biological systems and drug design .

Safety and Hazards

Like all chemicals, handling “2-(2-Hydroxyethoxy)ethyl heptanoate” would require appropriate safety measures. It’s important to avoid ingestion and inhalation, ensure adequate ventilation, and use personal protective equipment as required .

Future Directions

The future directions for research into “2-(2-Hydroxyethoxy)ethyl heptanoate” would likely depend on its specific properties and potential applications. Esters have a wide range of uses in industries such as food, cosmetics, and pharmaceuticals, so there could be many potential avenues for future research .

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-11(13)15-10-9-14-8-7-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVIZMGBVZZIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497543
Record name 2-(2-Hydroxyethoxy)ethyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7735-25-3
Record name 2-(2-Hydroxyethoxy)ethyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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